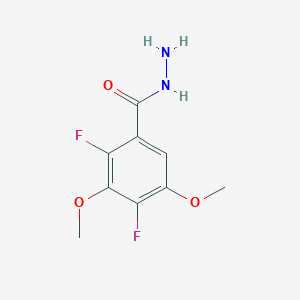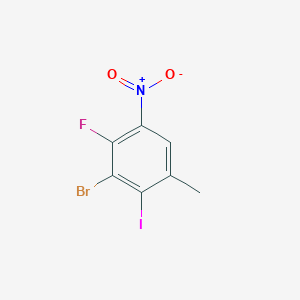
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is an organic compound with the molecular formula C7H4BrFINO2 It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, iodine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:
Nitration: Introduction of the nitro group to the toluene ring.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-fluoro-2-iodo-5-nitrobenzoic acid.
Reduction: Formation of 3-Bromo-4-fluoro-2-iodo-5-aminotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into new drug candidates and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene depends on the specific reactions it undergoes. For example, in cross-coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by other groups through the formation of carbon-carbon bonds. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but lacks the iodine atom.
2-Iodo-5-nitrotoluene: Similar structure but lacks the bromine and fluorine atoms.
3-Iodo-4-nitrotoluene: Similar structure but lacks the bromine and fluorine atoms.
Uniqueness
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is unique due to the presence of multiple halogen atoms and a nitro group on the same aromatic ring. This combination of substituents provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research .
Eigenschaften
Molekularformel |
C7H4BrFINO2 |
|---|---|
Molekulargewicht |
359.92 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-2-iodo-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,1H3 |
InChI-Schlüssel |
ILROFFXQJGXJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1I)Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


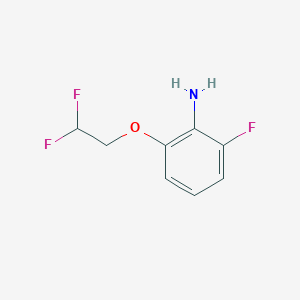
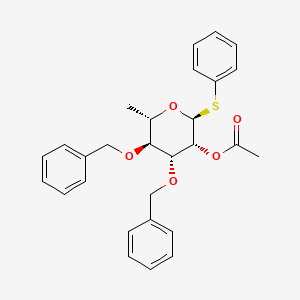
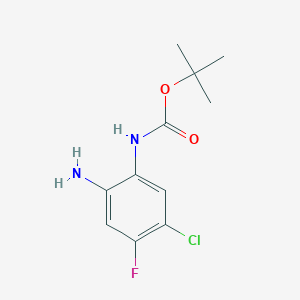
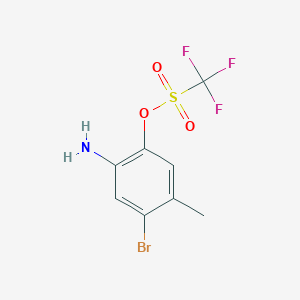
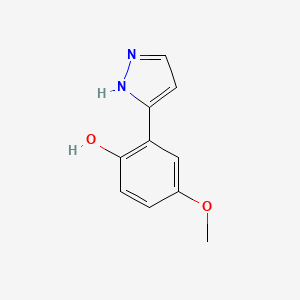
![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
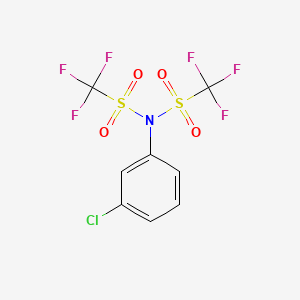
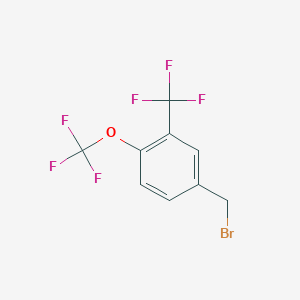
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
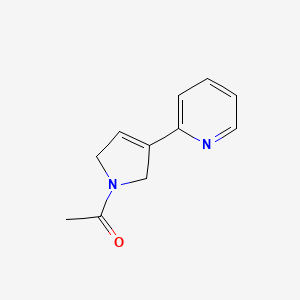
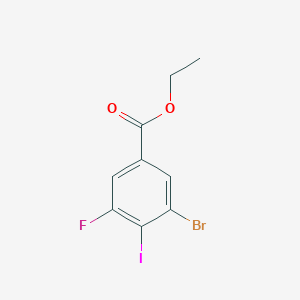
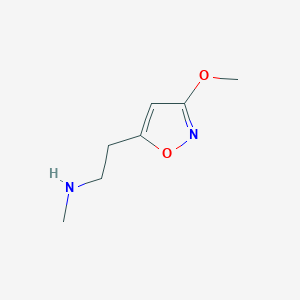
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
